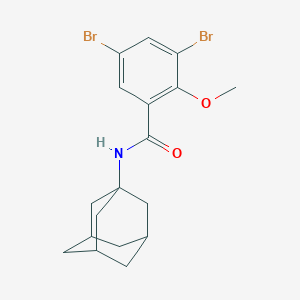![molecular formula C29H28N2O5S B301811 (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a synthesized compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the inhibition of specific proteins involved in cell proliferation and survival. This compound targets the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, survival, and metabolism. By inhibiting this pathway, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can have various biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. This compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inducing apoptosis in cancer cells and inhibiting their proliferation. However, one of the limitations of using this compound is its potential toxicity, which can be harmful to normal cells. Furthermore, the synthesis of this compound can be challenging, and the purification process can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the research and development of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-cancer agent and develop more efficient and selective derivatives. Another direction is to explore its potential as a treatment for other diseases, such as diabetes and cardiovascular diseases, and investigate its mechanism of action in these contexts. Furthermore, the development of more efficient and cost-effective synthesis methods and purification processes can facilitate the production and testing of this compound in lab experiments.
Synthesemethoden
The synthesis of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one with 4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the thiazolidinone ring. The final product is obtained through a purification process, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells by targeting specific proteins involved in cell proliferation and survival. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases, such as diabetes and cardiovascular diseases.
Eigenschaften
Produktname |
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C29H28N2O5S |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxyphenyl]methylidene]-2-(2-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H28N2O5S/c1-4-21-8-6-7-9-22(21)30-29-31(3)28(32)27(37-29)16-19-10-12-23(25(14-19)33-5-2)34-17-20-11-13-24-26(15-20)36-18-35-24/h6-16H,4-5,17-18H2,1-3H3/b27-16+,30-29? |
InChI-Schlüssel |
QXDGUBBGAMHSDT-PZYXYUMTSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)/S2)C |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C |
Kanonische SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)
![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)